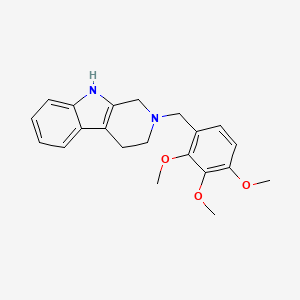
2-(2,3,4-trimethoxybenzyl)-2,3,4,9-tetrahydro-1H-beta-carboline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2,3,4-trimethoxybenzyl)-2,3,4,9-tetrahydro-1H-beta-carboline, commonly known as harmine, is a natural beta-carboline alkaloid found in various plants, including Banisteriopsis caapi, Peganum harmala, and Passiflora incarnata. Harmine has been used for centuries in traditional medicine for its psychoactive properties and has recently gained attention for its potential therapeutic applications.
作用机制
Harmine's mechanism of action involves inhibition of various enzymes and receptors, including monoamine oxidase A (MAO-A), cyclin-dependent kinase 5 (CDK5), and the serotonin transporter (SERT). Inhibition of MAO-A and CDK5 results in increased levels of neurotransmitters such as serotonin and dopamine, which are involved in mood regulation. Inhibition of SERT results in increased levels of serotonin in the synaptic cleft, which can lead to antidepressant effects.
Biochemical and Physiological Effects:
Harmine has been found to have a variety of biochemical and physiological effects, including increased levels of neurotransmitters such as serotonin and dopamine, inhibition of cancer cell growth, and anti-inflammatory effects. Harmine has also been found to have antioxidant properties, which can protect against oxidative stress and cell damage.
实验室实验的优点和局限性
Harmine's advantages for lab experiments include its availability and relatively low cost compared to other psychoactive compounds. Additionally, harmine has been extensively studied, making it a well-understood compound. However, harmine's limitations for lab experiments include its psychoactive effects, which can make it difficult to control for confounding variables. Additionally, harmine's mechanism of action involves inhibition of various enzymes and receptors, which can make it difficult to isolate the effects of harmine alone.
未来方向
For harmine research include further investigation of its potential therapeutic applications, including its anti-cancer, anti-inflammatory, and neuroprotective properties. Additionally, further research is needed to fully understand harmine's mechanism of action and its effects on various physiological systems. Finally, research is needed to develop new methods of harmine synthesis and delivery, which can improve its efficacy and reduce potential side effects.
合成方法
Harmine can be synthesized through various methods, including extraction from natural sources and chemical synthesis. The chemical synthesis of harmine involves the condensation of tryptamine and 2,3,4-trimethoxybenzaldehyde, followed by reduction and cyclization.
科学研究应用
Harmine has been extensively studied for its potential therapeutic applications, including its anti-cancer, anti-inflammatory, and neuroprotective properties. Harmine has been found to inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for cancer treatment. Additionally, harmine has been found to have anti-inflammatory properties, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis and multiple sclerosis. Harmine has also been found to have neuroprotective properties, making it a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
属性
IUPAC Name |
2-[(2,3,4-trimethoxyphenyl)methyl]-1,3,4,9-tetrahydropyrido[3,4-b]indole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O3/c1-24-19-9-8-14(20(25-2)21(19)26-3)12-23-11-10-16-15-6-4-5-7-17(15)22-18(16)13-23/h4-9,22H,10-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APPTUSQJKFTFCO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)CN2CCC3=C(C2)NC4=CC=CC=C34)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[3-({[(4,6-dimethyl-2-pyrimidinyl)methyl]amino}methyl)phenoxy]-3-(4-morpholinyl)-2-propanol](/img/structure/B6018688.png)
![2-methoxy-2-phenyl-N-{1-[1-(2-thienylcarbonyl)-4-piperidinyl]-1H-pyrazol-5-yl}acetamide](/img/structure/B6018706.png)
![2-({5-[2-(difluoromethoxy)phenyl]-4-ethyl-4H-1,2,4-triazol-3-yl}thio)-N-(3-nitrophenyl)acetamide](/img/structure/B6018708.png)
![N-[1-(1,3-dimethyl-1H-pyrazol-4-yl)ethyl]-2-(3-methoxyphenyl)-1,3-benzoxazole-6-carboxamide](/img/structure/B6018726.png)
![methyl (5-oxo-1-phenyl-4-{1-[(2,2,6,6-tetramethylpiperidin-4-yl)amino]ethylidene}-4,5-dihydro-1H-pyrazol-3-yl)acetate](/img/structure/B6018737.png)
![1-({5-[(4-fluorobenzyl)thio]-1,3,4-thiadiazol-2-yl}thio)-3,3-dimethyl-2-butanone](/img/structure/B6018743.png)
![1-{[2-(3-furyl)-5-methyl-1,3-oxazol-4-yl]methyl}-2-methyl-4-phenylpiperazine](/img/structure/B6018762.png)
![butyl 2-({[3-(2,6-dichlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B6018766.png)
![N-benzyl-N-methyl-2-[(5-methyl-2-oxo-2,3-dihydrofuro[2,3-c]pyridin-7-yl)thio]acetamide](/img/structure/B6018772.png)
![N-({1-[2-(2-fluorophenyl)ethyl]-3-piperidinyl}methyl)-N-methyl-2-(1H-pyrazol-1-yl)acetamide](/img/structure/B6018779.png)
![1-(2-chloro-4-fluorobenzyl)-N-[2-(4-morpholinyl)-2-(4-pyridinyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6018783.png)
![6-[(hydroxyimino)methyl]-N-(3-hydroxypropyl)nicotinamide](/img/structure/B6018787.png)
![3-(4-fluorophenyl)-5-methyl-N-(3-pyridinylmethyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B6018794.png)
![N-[3-(4-fluorophenyl)-6-oxopyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-7(6H)-yl]nicotinamide](/img/structure/B6018801.png)